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Compound of Interest

Compound Name: Fabomotizole

Cat. No.: B1666629

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fabomotizole, marketed under the trade name Afobazole, is a non-benzodiazepine anxiolytic
and neuroprotective agent.[1] Developed in Russia, it is utilized for the treatment of anxiety
disorders and neurasthenia. Its mechanism of action is believed to involve a combination of
sigma-1 receptor agonism, melatonin receptor modulation, and inhibitory effects on monoamine
oxidase A (MAO-A). This guide provides a detailed overview of the chemical structure of
Fabomotizole and a comprehensive description of its synthetic pathway, including
experimental protocols and relevant chemical data.

Chemical Structure and Properties

Fabomotizole is chemically known as 4-[2-[(6-ethoxy-1H-benzimidazol-2-
yl)sulfanyl]ethyllmorpholine. Its chemical structure consists of a benzimidazole core substituted
with an ethoxy group, linked through a thioether bond to an ethylmorpholine moiety.

Table 1: Chemical and Physical Properties of Fabomotizole
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Property Value
4-[2-[(6-ethoxy-1H-benzimidazol-2-
IUPAC Name _
yl)sulfanyl]ethyllmorpholine
Molecular Formula C15H21N30:2S
Molecular Weight 307.41 g/mol
CAS Number 173352-21-1
Appearance Off-white to light yellowish-brown powder
) ) 111-113°C (as 2-nitro-p-phenetidine
Melting Point ) )
intermediate)[2]
Solubility Soluble in DMSO

Synthesis of Fabomotizole

The synthesis of Fabomotizole is a multi-step process that begins with the preparation of key
intermediates. The overall synthetic pathway is illustrated in the diagram below, followed by
detailed experimental protocols for each step.

Step 1: Nitration Step 2: Reduction Step 3: Cyclization Step 4: Alkylation

HNO3, H2S04 Cl
o | 2-nitro-p Sodium Dithionite g | 4 oy Potassium M t0-5- 4-(2: ' Fabomotizole

Click to download full resolution via product page

Fig. 1: Synthetic Pathway of Fabomotizole

Step 1: Synthesis of 2-Nitro-p-phenetidine

The synthesis commences with the nitration of p-phenetidine.

Experimental Protocol:
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o Materials: p-Phenetidine, Nitric Acid, Sulfuric Acid.

e Procedure: A detailed experimental protocol for the nitration of p-phenetidine to yield 2-nitro-
p-phenetidine is not explicitly available in the provided search results. However, a general
procedure for the nitration of aromatic compounds involves the slow addition of the aromatic
substrate to a mixture of concentrated nitric and sulfuric acids at a controlled temperature,
typically below room temperature, to prevent over-nitration and side reactions. The reaction
mixture is then typically poured onto ice, and the precipitated product is collected by filtration,
washed with water, and purified, often by recrystallization.

Table 2: Quantitative Data for 2-Nitro-p-phenetidine

Parameter Value Reference
Molecular Formula CsH10N20s3 [2]
Molecular Weight 182.18 g/mol [2]
Melting Point 111-113°C [2]

Step 2: Synthesis of 4-Ethoxy-o-phenylenediamine

The nitro group of 2-nitro-p-phenetidine is then reduced to an amine to form 4-ethoxy-o-
phenylenediamine.

Experimental Protocol:
o Materials: 2-Nitro-p-phenetidine, Sodium Dithionite.

e Procedure: The industrial synthesis of Fabomotizole utilizes sodium dithionite for the
reduction of 2-nitro-p-phenetidine.[1] A general laboratory procedure for the reduction of a
nitro group to an amine using sodium dithionite involves dissolving the nitro compound in a
suitable solvent system (e.g., a mixture of an organic solvent and water) and then adding an
agueous solution of sodium dithionite. The reaction is often carried out at an elevated
temperature and may require a basic environment. After the reaction is complete, the
product is isolated by extraction and purified. A specific protocol for this reaction with detailed
conditions and yields was not found in the provided search results.
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Table 3: Quantitative Data for 4-Ethoxy-o-phenylenediamine

Parameter Value Reference
Molecular Formula CsH12N20 [3]
Molecular Weight 152.19 g/mol [3]

Step 3: Synthesis of 2-Mercapto-5-ethoxybenzimidazole

The diamine intermediate undergoes cyclization to form the benzimidazole ring.
Experimental Protocol:

o Materials: 4-Ethoxy-o-phenylenediamine, Potassium Ethylxanthate, Ethanol, Water, Acetic
Acid.

e Procedure: A general procedure for the synthesis of 2-mercaptobenzimidazoles involves the
reaction of an o-phenylenediamine with carbon disulfide or a xanthate. The synthesis of
Fabomotizole employs potassium ethylxanthate for the cyclization of 4-ethoxy-o-
phenylenediamine.[1] A similar procedure for the synthesis of 5-methoxy-2-
mercaptobenzimidazole involves refluxing a mixture of the corresponding diamine,
potassium hydroxide, and carbon disulfide in 95% ethanol and water for three hours. After
treatment with charcoal and filtration, the product is precipitated by acidification with dilute
acetic acid.[4]

Table 4: Quantitative Data for 2-Mercapto-5-ethoxybenzimidazole

Parameter Value Reference
Molecular Formula CoH10N20S
Molecular Weight 194.26 g/mol

Step 4: Synthesis of Fabomotizole

The final step is the alkylation of the thiol group of the benzimidazole intermediate.
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Experimental Protocol:

o Materials: 2-Mercapto-5-ethoxybenzimidazole, 4-(2-Chloroethyl)morpholine hydrochloride, a
suitable base, and a solvent.

e Procedure: The alkylation of 2-mercapto-5-ethoxybenzimidazole is carried out with 4-(2-
chloroethyl)morpholine.[1] A general procedure for the S-alkylation of 2-
mercaptobenzimidazoles involves reacting the mercapto compound with an alkyl halide in
the presence of a base (such as potassium carbonate) in a polar aprotic solvent (like
acetone or DMF) under reflux conditions.[5] The reaction progress is typically monitored by
thin-layer chromatography. Upon completion, the reaction mixture is worked up by filtration
and evaporation of the solvent, followed by purification of the crude product, often by
recrystallization.

Conclusion

This technical guide has outlined the chemical structure and a viable synthetic route for
Fabomotizole. The synthesis involves a four-step sequence starting from readily available p-
phenetidine. While the overall pathway is well-established, detailed experimental procedures
with specific reaction parameters and yields for each step would require further investigation
from primary literature such as patents and peer-reviewed articles. The provided information
serves as a comprehensive foundation for researchers and drug development professionals
interested in the chemistry of Fabomotizole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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